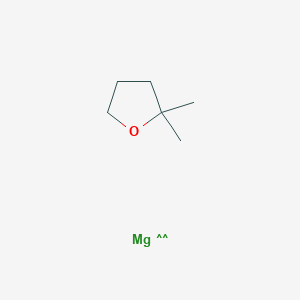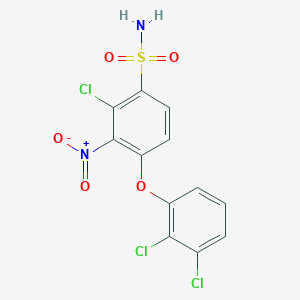
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include chloro, nitro, and sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of chlorine gas or other chlorinating agents for chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups in place of chlorine atoms.
Scientific Research Applications
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares similar chlorinated phenol structure but lacks the nitro and sulfonamide groups.
2-Chloro-4-iodophenol: Contains iodine instead of additional chlorine atoms.
Trichlorophenol: Contains three chlorine atoms but lacks the nitro and sulfonamide groups.
Properties
CAS No. |
88345-20-4 |
|---|---|
Molecular Formula |
C12H7Cl3N2O5S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O5S/c13-6-2-1-3-7(10(6)14)22-8-4-5-9(23(16,20)21)11(15)12(8)17(18)19/h1-5H,(H2,16,20,21) |
InChI Key |
HBZXQJUOJYFPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)

![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
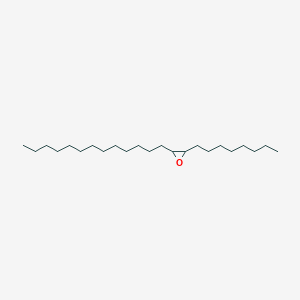
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
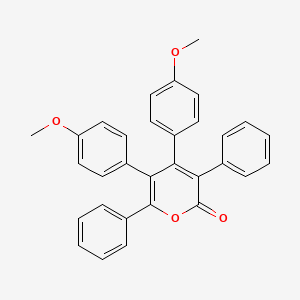

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)

![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
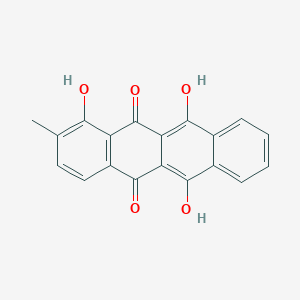
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
